
3,3-bis(3-fluorophenyl)prop-2-enyl-methylazanium;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-bis(3-fluorophenyl)prop-2-enyl-methylazanium;chloride is a chemical compound known for its unique structure and properties. It is primarily used in research and experimental applications due to its specific chemical characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while ensuring safety and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
3,3-bis(3-fluorophenyl)prop-2-enyl-methylazanium;chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often require specific temperatures and solvents to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different fluorinated compounds, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
3,3-bis(3-fluorophenyl)prop-2-enyl-methylazanium;chloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of 3,3-bis(3-fluorophenyl)prop-2-enyl-methylazanium;chloride involves its interaction with specific molecular targets. These interactions can affect various pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3,3-bis(3-fluorophenyl)prop-2-enyl-methylazanium;chloride include other fluorinated phenyl derivatives and azanium compounds. These compounds share structural similarities but may differ in their specific properties and applications .
Uniqueness
What sets this compound apart is its unique combination of fluorinated phenyl groups and the azanium moiety. This combination imparts specific chemical and physical properties that make it valuable for various research and industrial applications .
Eigenschaften
CAS-Nummer |
21165-63-9 |
|---|---|
Molekularformel |
C16H16ClF2N |
Molekulargewicht |
295.75 g/mol |
IUPAC-Name |
3,3-bis(3-fluorophenyl)prop-2-enyl-methylazanium;chloride |
InChI |
InChI=1S/C16H15F2N.ClH/c1-19-9-8-16(12-4-2-6-14(17)10-12)13-5-3-7-15(18)11-13;/h2-8,10-11,19H,9H2,1H3;1H |
InChI-Schlüssel |
LVQRQSCTKFPBSE-UHFFFAOYSA-N |
Kanonische SMILES |
C[NH2+]CC=C(C1=CC(=CC=C1)F)C2=CC(=CC=C2)F.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




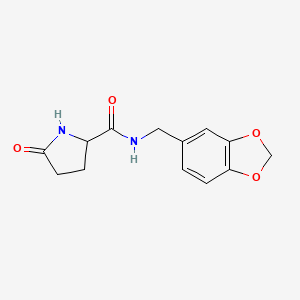
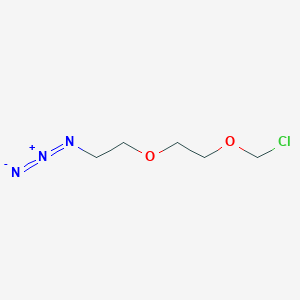
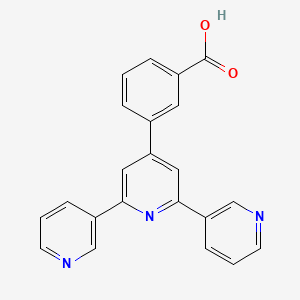

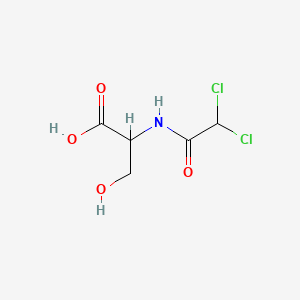
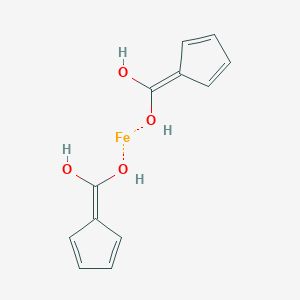
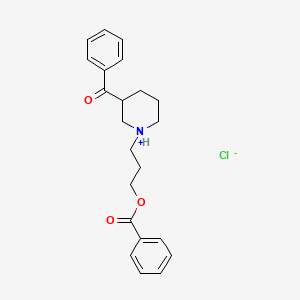


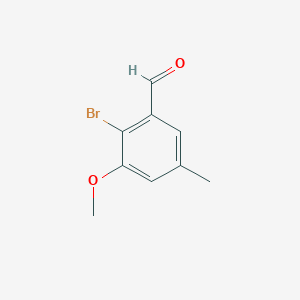
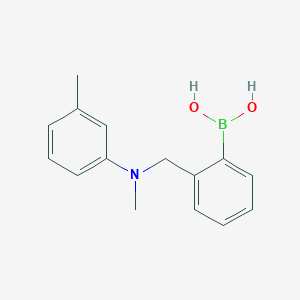
![4-[2-Amino-3-(4-carboxyphenyl)-5-(trifluoromethyl)phenyl]benzoic acid](/img/structure/B13742115.png)
